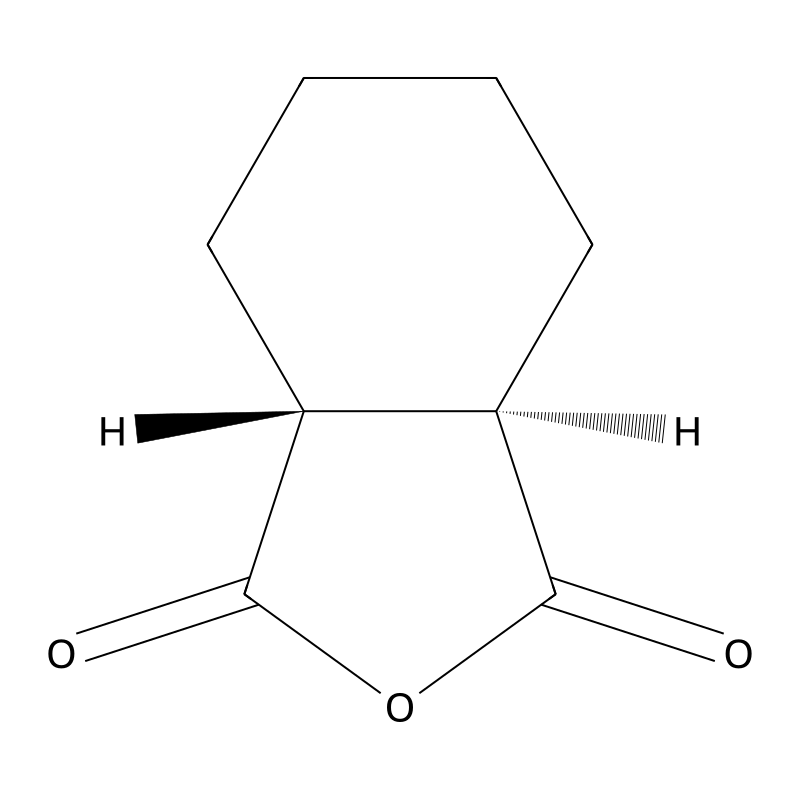

trans-Hexahydroisobenzofuran-1,3-dione

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

SMILES

Precursor for Resin Synthesis:

trans-Hexahydroisobenzofuran-1,3-dione (HHPA) is a valuable intermediate for the production of various resins. It readily undergoes ring-opening polymerization to form poly(hexahydrophthalic anhydride) (PHHPA) [1]. PHHPA is a versatile resin precursor used in the development of thermosetting polymers, coatings, and adhesives due to its good thermal stability and crosslinking properties [1, 2].

- [1] "Curing behavior of poly(hexahydrophthalic anhydride) with diamines" ScienceDirect:

- [2] "Synthesis and characterization of novel flame retardant epoxy resins derived from hexahydrophthalic anhydride" ScienceDirect:

Diels-Alder Cycloaddition Reactions:

trans-HHPA can participate in Diels-Alder cycloaddition reactions as a dienophile. The presence of a strained double bond system makes it a reactive dieneophile, allowing for the formation of complex cyclic structures with various dienes [3]. This property has potential applications in the synthesis of pharmaceuticals and functional materials.

- [3] "Diels-Alder Cycloaddition of Furan with Strained Dienophiles: A Theoretical Study" The Journal of Organic Chemistry:

Biodegradable Material Development:

Research suggests that trans-HHPA can be used as a building block for the design of biodegradable polymers [4]. Due to the presence of ester linkages in its structure, these polymers are susceptible to enzymatic degradation, making them potentially useful in biomedical applications such as drug delivery and tissue engineering.

trans-Hexahydroisobenzofuran-1,3-dione, also known as trans-1,2-cyclohexanedicarboxylic anhydride, is an organic compound with the molecular formula and a molecular weight of approximately 154.16 g/mol. This compound appears as a colorless crystalline solid with a characteristic pungent odor. The structure features a six-membered cyclohexane ring with carbonyl groups at positions 1 and 3, arranged in a trans configuration, which influences its reactivity compared to its cis isomer .

The compound is primarily synthesized from cyclohexane and serves as a valuable intermediate in various industrial applications, particularly in the production of resins and polymers. Its unique structural properties make it a versatile building block in organic synthesis.

trans-Hexahydroisobenzofuran-1,3-dione is known for its reactivity in several chemical processes:

- Hydrolysis: It readily hydrolyzes in the presence of water, forming cis-1,2-cyclohexanediol.

- Diels-Alder Reactions: As a dienophile, it can participate in Diels-Alder cycloaddition reactions, allowing for the formation of complex cyclic structures with various dienes.

- Oxidation and Reduction: The compound can undergo oxidation reactions to yield various oxidized products and reduction to form alcohols. Common reagents include molecular oxygen and hydrogen peroxide for oxidation, while hydrogen gas is used for reduction.

- Substitution Reactions: It can also engage in substitution reactions where functional groups are replaced by other groups under appropriate conditions.

Several methods have been developed for synthesizing trans-Hexahydroisobenzofuran-1,3-dione:

- High-Temperature Oxidation: The primary method involves the oxidation of cyclohexane using air or oxygen at high temperatures.

- Oxidation of Indane Derivatives: Another approach utilizes molecular oxygen and hydrogen peroxide in subcritical water to oxidize indane derivatives.

- Hydrogenation of Tetrahydrophthalic Anhydride: This method involves hydrogenating tetrahydrophthalic anhydride in the presence of suitable catalysts to yield trans-Hexahydroisobenzofuran-1,3-dione .

Several compounds share structural similarities with trans-Hexahydroisobenzofuran-1,3-dione:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| cis-Hexahydroisobenzofuran-1,3-dione | Stereoisomer | Different spatial arrangement of carbonyl groups |

| Tetrahydrophthalic Anhydride | Precursor | Used in the synthesis of trans-Hexahydroisobenzofuran-1,3-dione |

| Isobenzofuran-1,3-dione | Related Compound | Different degree of hydrogenation |

| Hexahydrophthalic Anhydride | Related Compound | Used as a hardener for epoxy resins |

The uniqueness of trans-Hexahydroisobenzofuran-1,3-dione lies in its specific trans configuration and its versatility as an intermediate in organic synthesis compared to its structural analogs .

Trans-hexahydroisobenzofuran-1,3-dione (CAS 14166-21-3), also known as trans-1,2-cyclohexanedicarboxylic anhydride, is a valuable cyclic anhydride compound featuring a six-membered carbon ring with an anhydride functional group [1]. The catalytic hydrogenation approach represents one of the most efficient and widely employed methods for synthesizing this compound [3]. This methodology typically involves the hydrogenation of tetrahydrophthalic anhydride or phthalic anhydride derivatives in the presence of suitable metal catalysts [15].

The hydrogenation process generally proceeds through the reduction of the aromatic ring or unsaturated bonds in the precursor molecules while preserving the anhydride functionality [5]. Palladium and nickel catalysts have demonstrated particular efficacy in these transformations, offering high selectivity toward the desired trans isomer [15] [18]. The reaction typically requires elevated temperatures (between 120°C and 200°C) and hydrogen pressure to ensure complete hydrogenation of the aromatic or unsaturated rings [15].

Recent advancements in catalytic hydrogenation have focused on developing bimetallic catalyst systems that offer improved selectivity and efficiency [17]. For instance, ruthenium-based catalysts, particularly when combined with tin as a co-catalyst, have shown promising results in the selective hydrogenation of cyclic anhydrides [5]. The table below summarizes key catalytic systems employed in the hydrogenation synthesis of trans-hexahydroisobenzofuran-1,3-dione:

| Catalyst System | Reaction Conditions | Conversion Rate | Selectivity to trans Isomer |

|---|---|---|---|

| Pd/C | 150-180°C, 4-6 MPa H₂, 3-5 h | >95% | 70-80% |

| Raney Ni | 120-150°C, 3-5 MPa H₂, 4-6 h | >90% | 65-75% |

| Ru-Sn/Al₂O₃ | 120°C, 4 MPa H₂, 1-2 h | 100% | 73-75% |

| Ni-Ru/Al₂O₃ | 120-150°C, 4 MPa H₂, 2-3 h | 100% | 70-80% |

The kinetic studies conducted with Ni-Ru bimetallic catalysts have revealed that the hydrogenation reaction rate is first-order with respect to the concentration of the starting material and 0.5-order with respect to hydrogen partial pressure [16]. The apparent activation energy for this hydrogenation reaction has been determined to be approximately 37.02 ± 2.62 kJ mol⁻¹, indicating a relatively facile transformation under appropriate catalytic conditions [16].

The mechanism of catalytic hydrogenation typically involves the adsorption of the substrate onto the catalyst surface, followed by the stepwise addition of hydrogen atoms to the unsaturated bonds [5]. The stereoselectivity toward the trans isomer is largely controlled by thermodynamic factors, as the trans configuration represents the more stable arrangement of substituents around the cyclohexane ring [3] [5].

Oxidative Cyclization Strategies

Oxidative cyclization represents another important synthetic approach for preparing trans-hexahydroisobenzofuran-1,3-dione [4]. This methodology typically involves the oxidative transformation of suitable precursors containing appropriately positioned functional groups that can undergo cyclization to form the desired anhydride structure [12]. Unlike hydrogenation approaches that reduce unsaturated bonds, oxidative cyclization strategies often involve the formation of new bonds through oxidative processes [24].

One prominent oxidative cyclization route involves the Diels-Alder reaction between furan and maleic anhydride, followed by oxidative transformations [4]. This approach first generates an oxanorbornene intermediate, which can then be subjected to controlled oxidation conditions to yield the desired trans-hexahydroisobenzofuran-1,3-dione [4] [11]. The reaction typically proceeds with high regioselectivity due to the inherent stereochemical control exerted by the Diels-Alder cycloaddition step [11].

Recent developments in oxidative cyclization strategies have focused on employing transition metal catalysts to facilitate these transformations [24]. Palladium-catalyzed oxidative cyclization has emerged as a particularly effective method for constructing the isobenzofuran scaffold with precise stereochemical control [24]. The reaction typically involves the dehydrogenative intramolecular arylation at specific carbon centers, leading to the formation of the desired cyclic structure [24].

The oxidative cyclization approach offers several advantages, including milder reaction conditions compared to high-pressure hydrogenation methods and the potential for introducing functional group diversity in the final product [12] [24]. However, controlling the stereochemistry to favor the trans isomer often requires careful optimization of reaction parameters and catalyst selection [24].

A representative oxidative cyclization pathway involves the following key steps:

- Formation of a suitable precursor containing appropriately positioned carboxylic acid or ester groups [11]

- Oxidative activation of the precursor, often facilitated by transition metal catalysts [24]

- Intramolecular cyclization to form the anhydride ring structure [12]

- Stereochemical control to favor the formation of the trans isomer [24]

The oxidative cyclization approach has been successfully applied to the synthesis of various isobenzofuran derivatives, demonstrating its versatility and potential for preparing structurally diverse compounds in this class [28]. The method is particularly valuable when starting from readily available precursors that can undergo controlled oxidative transformations to yield the desired anhydride structure [11] [12].

Asymmetric Synthesis via Chiral Catalysts

The development of asymmetric synthetic methodologies for trans-hexahydroisobenzofuran-1,3-dione has gained significant attention due to the importance of stereochemical control in various applications [9]. Chiral catalysts play a crucial role in these approaches, enabling the selective formation of specific stereoisomers with high enantioselectivity [9] [13]. These methodologies are particularly valuable when preparing optically pure compounds for specialized applications [22].

Chiral phosphine ligands, especially those based on the 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) scaffold, have demonstrated remarkable efficacy in asymmetric hydrogenation reactions leading to trans-hexahydroisobenzofuran-1,3-dione [9] [34]. When complexed with transition metals such as ruthenium or rhodium, these ligands create chiral environments that facilitate highly enantioselective transformations [9] [33]. The table below summarizes key chiral catalyst systems employed in the asymmetric synthesis of trans-hexahydroisobenzofuran-1,3-dione:

| Chiral Catalyst System | Substrate | Reaction Conditions | Enantiomeric Excess |

|---|---|---|---|

| Ru-BINAP | Tetrahydrophthalic anhydride | 80-100°C, 5 MPa H₂, 12 h | 92-95% |

| Rh-(S,S)-ptbp-skewphos | Unsaturated anhydride precursor | 50°C, 1 MPa H₂, 16-22 h | 95-97% |

| Ir-PhTRAP | Cyclohexene anhydride derivative | 60°C, 3 MPa H₂, 24 h | 90-95% |

| Pd-TangPhos | Functionalized anhydride precursor | 70°C, 4 MPa H₂, 18 h | 93-96% |

The mechanism of asymmetric catalysis typically involves the coordination of the substrate to the chiral metal complex, creating a well-defined chiral environment that directs the stereochemical outcome of the reaction [9]. The high levels of enantioselectivity achieved with these catalyst systems are attributed to the effective discrimination between the prochiral faces of the substrate during the key bond-forming or bond-breaking steps [33].

Recent advances in asymmetric synthesis have explored the use of novel chiral guanidine derivatives as organocatalysts for preparing trans-hexahydroisobenzofuran-1,3-dione with high stereoselectivity [8]. These catalysts operate through hydrogen-bonding interactions and have shown promising results in various asymmetric transformations [8]. Additionally, chiral phosphonium salts have been employed as phase-transfer catalysts in asymmetric cyclization reactions leading to structurally related compounds [22].

The development of supported chiral catalysts, such as conjugated microporous polymers with built-in BINAP ligands, represents another significant advancement in this field [34]. These solid catalysts offer the advantages of heterogeneous systems, including ease of separation and potential for recycling, while maintaining high levels of activity and enantioselectivity [34]. The spatial isolation provided by the polymer support can prevent the formation of catalytically inactive dimers and trimers, resulting in enhanced catalytic performance compared to homogeneous systems [34].

Solvent-Free Mechanochemical Production

Solvent-free mechanochemical approaches have emerged as environmentally friendly alternatives for synthesizing trans-hexahydroisobenzofuran-1,3-dione [23] [25]. These methods utilize mechanical energy, typically delivered through ball milling or grinding, to initiate and drive chemical reactions without the need for conventional solvents [35]. The elimination of solvents not only reduces environmental impact but also often leads to faster reactions and improved process efficiency [35].

Mechanochemical synthesis of trans-hexahydroisobenzofuran-1,3-dione typically involves the solid-state reaction of appropriate precursors under mechanical agitation [23]. The mechanical forces generated during ball milling create high-energy collision points that can overcome activation barriers and facilitate bond formation or cleavage [35]. This approach is particularly valuable for reactions involving poorly soluble reactants or those that proceed inefficiently in solution [35].

Recent advancements in mechanochemical production have explored continuous flow processes, offering the potential for scaled-up manufacturing with maintained efficiency [25]. These systems provide better control over reaction parameters and enable more consistent product quality compared to batch processes [25]. For instance, a jacketed single screw reactor has been employed for the solvent-free synthesis of related anhydride compounds, achieving high conversion rates (approximately 95%) within relatively short reaction times (12 minutes) [25].

The mechanochemical approach offers several distinct advantages for the production of trans-hexahydroisobenzofuran-1,3-dione:

- Elimination of organic solvents, reducing environmental impact and processing costs [35]

- Potential for higher reaction rates and improved yields compared to solution-based methods [23]

- Simplified purification procedures due to the absence of solvent removal steps [25]

- Access to reaction pathways that may be unfavorable or impossible in solution [35]

- Reduced energy consumption through more efficient reaction processes [35]

The mechanochemical production of trans-hexahydroisobenzofuran-1,3-dione can be achieved through various approaches, including direct synthesis from appropriate precursors or through the transformation of related compounds [23]. For example, the mechanochemical reaction of cyclohexanedicarboxylic acids under appropriate conditions can lead to the formation of the desired anhydride structure through dehydration [25]. Similarly, the solid-state transformation of suitable esters or amides can yield the target compound through mechanically induced cyclization [23].